Rhizopine

Description

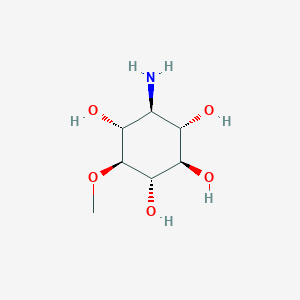

Structure

2D Structure

3D Structure

Properties

CAS No. |

151062-28-1 |

|---|---|

Molecular Formula |

C7H15NO5 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |

InChI Key |

AKNRSBGAGRXTRP-DBTJYCMPSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)N)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)N)O |

Synonyms |

3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Rhizopine: A Technical Guide for Researchers

An in-depth examination of the chemical structure, synthesis, and biological pathways of rhizopines, a class of compounds pivotal to symbiotic nitrogen fixation.

Introduction

Rhizopines are a unique class of opine-like compounds synthesized in the root nodules of leguminous plants colonized by specific rhizobial strains. These molecules play a crucial role in the symbiotic relationship between bacteria and their plant hosts, acting as a selective nutrient source for the rhizobia that produce them. This guide provides a comprehensive overview of the chemical structure of the two primary rhizopines, L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (SI), their biosynthesis and catabolism, and detailed experimental protocols for their study.

Chemical Structure of Rhizopines

Rhizopines are derivatives of scyllo-inositol, a stereoisomer of inositol (B14025). The core structure is a cyclohexanehexol with a specific stereochemistry where all six hydroxyl groups are in the equatorial position.

L-3-O-methyl-scyllo-inosamine (3-O-MSI): This is the most well-studied rhizopine. Its structure is characterized by a methyl group at the 3-hydroxyl position and an amino group at the 1-position of the scyllo-inositol ring.

-

IUPAC Name: (1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol

-

Molecular Formula: C₇H₁₅NO₅

-

Molecular Weight: 193.20 g/mol

scyllo-Inosamine (SI): This is the precursor to 3-O-MSI and also functions as a this compound. It lacks the methyl group present in 3-O-MSI.

-

IUPAC Name: (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol

-

Molecular Formula: C₆H₁₃NO₄

-

Molecular Weight: 163.17 g/mol

Quantitative Structural Data

However, as a close structural analog, the NMR data for scyllo-inositol provides a valuable reference for researchers. The high symmetry of the scyllo-inositol ring results in a simple NMR spectrum.

Table 1: 1H and 13C NMR Chemical Shift Data for scyllo-Inositol [1][2]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| 1H | 3.35 | s | D₂O |

| 13C | 74.5 | - | D₂O |

Note: The chemical shifts of the protons and carbons in rhizopines will differ from scyllo-inositol due to the presence of the amino and methoxy (B1213986) groups. Researchers should expect more complex spectra with distinct signals for each unique proton and carbon environment.

Signaling Pathways and Regulation

The biosynthesis and catabolism of rhizopines are tightly regulated processes involving specific gene clusters in rhizobia.

This compound Biosynthesis

The synthesis of rhizopines is encoded by the mos gene cluster. The pathway begins with myo-inositol and proceeds through a series of enzymatic reactions to produce 3-O-MSI.

This compound Catabolism

The breakdown of rhizopines is controlled by the moc gene cluster. This pathway allows the rhizobia to utilize rhizopines as a source of carbon and nitrogen.

Regulation of Catabolism

The expression of the moc genes is regulated by the MocR protein, which acts as a transcriptional repressor. In the presence of this compound, the repression is lifted, allowing for the catabolism of the this compound.

Experimental Protocols

Chemical Synthesis of Racemic 3-O-Methyl-scyllo-inosamine

The following protocol is adapted from a published reaction scheme for the synthesis of racemic 3-O-methyl-scyllo-inosamine from myo-inositol.[3]

Materials:

-

myo-Inositol

-

Triethyl orthoformate

-

Amberlyst 15

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Benzyl (B1604629) bromide (BnBr)

-

N-Methylmorpholine N-oxide (NMO)

-

Tetrapropylammonium perruthenate (TPAP)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Molecular sieves (4Å)

-

Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl) in ether

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Sodium (Na) metal

-

Liquid ammonia (B1221849) (NH₃)

-

tert-Butanol (B103910) (t-BuOH)

-

Tetrahydrofuran (THF)

-

Hydrogen chloride (g)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Sodium acetate (NaOAc)

Procedure:

-

Protection of myo-inositol: React myo-inositol with 2 molar equivalents of triethyl orthoformate in DMF with Amberlyst 15 as a catalyst at 100°C for 3 hours.

-

Monomethylation: Treat the protected inositol with sodium hydride in DMF at 25°C for 1 hour, followed by the addition of methyl iodide and stirring at 25°C for 15 hours.

-

Benzylation: Add another portion of sodium hydride in DMF and stir for 2 hours at 25°C. Then, add benzyl bromide and continue stirring for 15 hours at 25°C.

-

Oxidation: To the resulting monomethyl-monobenzyl derivative, add 1.5 equivalents of NMO and 0.2 equivalents of TPAP in dichloromethane with molecular sieves.

-

Reductive Amination: React the crude ketone with 10 equivalents of ammonium acetate and 1.05 equivalents of sodium cyanoborohydride at 20°C for 72 hours.

-

Purification of Amine: Isolate the amine by precipitating its ammonium salt with HCl in ether, followed by neutralization with 1 M NaOH.

-

Debenzylation: Debenzylate the purified amine using 4 equivalents of sodium in liquid ammonia with tert-butanol in THF at -78°C, allowing the reaction to warm to 20°C over 18 hours.

-

Hydrolysis and Salt Formation: Hydrolyze the product by bubbling HCl gas through a methanolic solution at 20°C for 3 hours to yield 3-O-methyl-scyllo-inosamine hydrochloride.

-

Acetylation for Characterization (Optional): The product can be further characterized by acetylation with acetic anhydride and sodium acetate.

Isolation of Rhizopines from Root Nodules

This protocol provides a general framework for the extraction of rhizopines from legume root nodules. The specific quantities and volumes may need to be optimized depending on the plant species and nodule abundance.

Materials:

-

Legume root nodules

-

Distilled water

-

0.1% Mercuric chloride (HgCl₂) solution (or 1% sodium hypochlorite)

-

Sterile pestle and mortar

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Methanol

-

Ammonium hydroxide solution

-

Lyophilizer or vacuum concentrator

Procedure:

-

Nodule Collection and Sterilization:

-

Excavate plant roots and carefully detach healthy, pink nodules.

-

Wash the nodules thoroughly with tap water to remove soil.

-

Surface sterilize the nodules by immersing them in 70% ethanol for 30 seconds, followed by 0.1% HgCl₂ for 1-2 minutes, and then rinse thoroughly with sterile distilled water (at least 5 washes).

-

-

Extraction:

-

Crush a known weight of surface-sterilized nodules (e.g., 1-5 g) in a sterile pestle and mortar with a small volume of sterile distilled water (e.g., 5-10 mL).

-

Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (a mixed-mode cation exchange cartridge is recommended for capturing the amine functionality of rhizopines) according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with water to remove unbound compounds.

-

Elute the rhizopines with a suitable solvent, such as a solution of 5% ammonium hydroxide in methanol.

-

-

Concentration:

-

Evaporate the solvent from the eluate using a lyophilizer or a vacuum concentrator to obtain the crude this compound extract.

-

-

Further Purification (Optional):

-

The crude extract can be further purified using techniques such as high-performance liquid chromatography (HPLC) with a suitable column (e.g., an amino or a HILIC column).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their polar nature, rhizopines require derivatization prior to GC-MS analysis. Trimethylsilylation (TMS) is a common method for this purpose.

Materials:

-

Dried this compound extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

In a sealed vial, dissolve a small amount of the dried this compound extract in pyridine.

-

Add an excess of BSTFA with 1% TMCS.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amino groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the TMS-derivatized rhizopines from other components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

-

Acquire mass spectra in the electron ionization (EI) mode.

-

-

Data Analysis:

-

The mass spectra of the TMS-derivatized rhizopines will show a molecular ion peak and characteristic fragmentation patterns.

-

Common fragments for TMS derivatives include ions at m/z 73 ([Si(CH₃)₃]⁺) and losses of methyl groups (15 Da) and trimethylsilanol (B90980) (90 Da). The specific fragmentation pattern will be indicative of the this compound structure. While a definitive fragmentation pattern for this compound TMS derivatives is not widely published, analysis of related polyhydroxylated and aminated compounds can provide guidance on expected fragmentation pathways.

-

Conclusion

Rhizopines represent a fascinating and important class of molecules in the study of plant-microbe interactions. A thorough understanding of their chemical structure and biological roles is essential for researchers in the fields of agricultural science, microbiology, and drug development. This guide provides a foundational resource for the chemical synthesis, isolation, and analysis of rhizopines, and it is hoped that it will facilitate further research into these significant natural products.

References

The Rhizopine Saga: A Technical Chronicle of Discovery and Symbiotic Significance in Rhizobium

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of symbiotic nitrogen fixation, the dialogue between rhizobia and their legume hosts is orchestrated by a complex exchange of chemical signals. Among these, rhizopines stand out as a fascinating class of "opine-like" molecules, synthesized within the legume nodule by the bacterial symbiont. This technical guide delves into the discovery, history, and molecular underpinnings of rhizopines in Rhizobium, providing a comprehensive resource for researchers in microbial genetics, symbiosis, and drug development. The unique biology of rhizopines, which confers a competitive advantage to the producing strains, offers a compelling model for studying microbial ecology and developing novel strategies for crop improvement and targeted antimicrobial therapies.

The Dawn of a Discovery: Unearthing a Novel Class of Symbiotic Molecules

The story of rhizopines began with the observation that certain strains of Rhizobium meliloti (now Sinorhizobium meliloti) held a competitive edge in nodulating their alfalfa hosts. This led to the hypothesis that these strains might produce a unique compound within the nodule that would selectively favor their own progeny in the rhizosphere. This concept, reminiscent of the opines produced in plant crown galls by Agrobacterium tumefaciens, spurred a search for such a molecule.

In the late 1980s, researchers successfully identified and characterized the first rhizopine from alfalfa nodules induced by S. meliloti strain L5-30. This compound was identified as L-3-O-methyl-scyllo-inosamine (3-O-MSI). A key breakthrough was the discovery that the genes responsible for this compound synthesis (termed mos for m annopine s ynthesis, due to initial structural similarities to opines) and catabolism (moc for m annopine c atabolism) were located on the symbiotic plasmid (pSym), in close proximity to the nitrogen fixation (nif) and nodulation (nod) genes.

Subsequent research led to the discovery of another this compound, scyllo-inosamine (sIa), from nodules induced by S. meliloti strain Rm220-3.[1] This solidified the "this compound concept": a mechanism where the bacterial symbiont modifies its environment within the host to create a niche that is advantageous for its own survival and propagation.

The Molecular Machinery: this compound Synthesis and Catabolism

The ability of certain Rhizobium strains to both produce and consume rhizopines is encoded by two distinct, yet often linked, gene clusters: the mos and moc loci.

The mos Locus: Orchestrating this compound Synthesis

The mos locus is responsible for the biosynthesis of rhizopines within the bacteroids of the root nodule. The synthesis of 3-O-MSI, the first identified this compound, is a multi-step process. In S. meliloti L5-30, the mos locus is a mosaic structure containing four open reading frames: mosA, mosB, mosC, and ORF1.[2]

The proposed biosynthetic pathway for 3-O-MSI involves the following key steps:

-

Conversion of myo-inositol to scyllo-inosamine: This initial step is thought to be catalyzed by enzymes encoded by the host plant.

-

Methylation of scyllo-inosamine: The mosA gene product is believed to be involved in the methylation of scyllo-inosamine to produce 3-O-MSI.[1]

-

Transport and other functions: mosB shows homology to aminotransferases, and mosC is predicted to be a membrane transport protein, suggesting their roles in precursor transport and enzymatic conversion.[2]

The mos genes are under the control of the nitrogen fixation regulatory protein NifA, linking this compound synthesis directly to the process of nitrogen fixation.[3] This ensures that rhizopines are produced when the symbiotic relationship is fully established and the bacteroids are actively fixing nitrogen.

The moc Locus: The Key to Utilization

The moc locus provides the genetic instructions for the catabolism of rhizopines, allowing the free-living bacteria in the rhizosphere to use them as a sole source of carbon and nitrogen. The moc genes are typically organized in an operon and include genes encoding for transport and enzymatic degradation.

The catabolism of 3-O-MSI is proposed to proceed as follows:

-

Uptake: The this compound is transported into the bacterial cell by a periplasmic binding protein-dependent transport system, with mocB encoding the periplasmic binding protein.[4]

-

Demethylation: A ferredoxin oxygenase system, encoded by mocD and mocE, is thought to demethylate 3-O-MSI to scyllo-inosamine.[4]

-

Further Degradation: mocA, encoding an NAD(H)-dependent dehydrogenase, and mocC are involved in the subsequent steps of scyllo-inosamine degradation, likely feeding into the inositol (B14025) catabolic pathway.[4]

Unlike the mos genes, the moc genes are not regulated by NifA. Instead, their expression is induced by the presence of the this compound itself, ensuring that the catabolic machinery is only produced when its substrate is available.

Quantitative Insights into this compound Dynamics

| Parameter | This compound | Rhizobium Strain | Host Plant | Measured Value | Reference |

| Nodule Concentration | scyllo-inosamine (sIa) | S. meliloti Rm220-3 | Alfalfa | ~15 pg/g (wet weight) | [5] |

| Early Detection in Roots | 3-O-methyl-scyllo-inosamine (3-O-MSI) | S. meliloti L5-30 | Alfalfa | 67 pg/g (fresh weight) at 4 days post-germination | [6][7] |

| Nodule Concentration Increase | 3-O-methyl-scyllo-inosamine (3-O-MSI) | S. meliloti L5-30 | Alfalfa | 50-fold increase from day 4 to day 16 | [6][7] |

These data highlight that rhizopines are produced at very low concentrations, particularly in the early stages of nodulation, yet these minute amounts are sufficient to confer a significant competitive advantage.

Experimental Protocols: A Guide to Studying Rhizopines

The study of rhizopines has relied on a combination of genetic, biochemical, and ecological techniques. This section provides an overview of the key experimental protocols.

Isolation and Quantification of Rhizopines from Nodules

Objective: To extract and quantify rhizopines from legume root nodules.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the detection and quantification of rhizopines.[6][7][8]

Protocol Outline:

-

Nodule Harvesting and Homogenization:

-

Excise nodules from the roots of the host plant.

-

Weigh the nodules to determine fresh weight.

-

Homogenize the nodules in a suitable solvent (e.g., 80% ethanol).

-

-

Extraction:

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the soluble metabolites.

-

Perform a series of solvent extractions (e.g., with chloroform (B151607) and water) to partition the rhizopines into the aqueous phase.

-

-

Derivatization:

-

Dry the aqueous extract.

-

Derivatize the non-volatile rhizopines to make them amenable to GC analysis. A common method is trimethylsilylation (TMS) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column (e.g., a non-polar capillary column).

-

Develop a temperature program to separate the components of the extract.

-

Identify the this compound peak based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the this compound by comparing its peak area to a standard curve generated with known concentrations of the this compound standard.

-

Genetic Manipulation: Mutagenesis of mos and moc Genes

Objective: To create knockout mutants in the mos and moc genes to study their function.

Methodology: Transposon mutagenesis, particularly with Tn5, has been a widely used technique.

Protocol Outline:

-

Plasmid Construction:

-

Clone the mos or moc gene of interest into a suicide vector that cannot replicate in Rhizobium.

-

Introduce a transposon (e.g., Tn5 carrying an antibiotic resistance marker) into the cloned gene.

-

-

Biparental Mating:

-

Introduce the suicide vector containing the mutagenized gene into an E. coli donor strain.

-

Mix the E. coli donor strain with the recipient Rhizobium strain on a solid medium to allow for conjugation.

-

-

Selection of Mutants:

-

Plate the conjugation mixture onto a selective medium containing an antibiotic to which the recipient Rhizobium is sensitive and the antibiotic resistance marker carried by the transposon.

-

Only Rhizobium cells that have undergone homologous recombination, integrating the transposon-disrupted gene into their genome, will grow.

-

-

Verification of Mutants:

-

Confirm the insertion of the transposon into the target gene using PCR with primers flanking the insertion site and Southern blotting.

-

Phenotypically characterize the mutants for their inability to synthesize (mos mutants) or catabolize (moc mutants) the specific this compound.

-

Rhizobial Competition Assays

Objective: To assess the competitive advantage conferred by this compound catabolism.

Methodology: Co-inoculation experiments with wild-type and mutant strains.

Protocol Outline:

-

Strain Preparation:

-

Grow the wild-type (this compound-producing and catabolizing) and mutant (moc knockout) strains to a similar cell density.

-

Mark the strains with different antibiotic resistance markers for easy identification.

-

-

Co-inoculation:

-

Mix the wild-type and mutant strains in a defined ratio (e.g., 1:1).

-

Inoculate surface-sterilized seeds of the host legume with the bacterial mixture.

-

Plant the inoculated seeds in a sterile growth medium (e.g., vermiculite (B1170534) or agar).

-

-

Nodule Harvesting and Analysis:

-

After a suitable growth period (e.g., 4-6 weeks), harvest the nodules from the plant roots.

-

Surface-sterilize the nodules to remove any surface-contaminating bacteria.

-

Crush individual nodules and plate the resulting bacterial suspension on selective media to determine the proportion of nodules occupied by the wild-type and mutant strains.

-

-

Data Analysis:

-

Calculate the competitive index, which is the ratio of the proportion of nodules occupied by the wild-type strain to the proportion of nodules occupied by the mutant strain, relative to their initial ratio in the inoculum.

-

Visualizing the Pathways: Signaling and Logic

The intricate regulation and metabolic flow of this compound synthesis and catabolism can be effectively visualized using diagrams.

This compound Synthesis (mos) Regulatory Pathway

Caption: Regulatory pathway for this compound synthesis (mos) genes.

This compound Catabolism (moc) Regulatory and Metabolic Pathway

Caption: Regulatory and metabolic pathway for this compound catabolism (moc).

Experimental Workflow for a Rhizobial Competition Assay

Caption: Experimental workflow for a rhizobial competition assay.

Conclusion and Future Perspectives

The discovery of rhizopines has profoundly enriched our understanding of the intricate and often competitive interactions that occur between rhizobia and their legume hosts. These unique molecules serve as a testament to the evolutionary ingenuity of microorganisms in shaping their environment for their own benefit. For researchers, the this compound system offers a powerful model to dissect the molecular basis of microbial competition, symbiosis, and niche construction.

For drug development professionals, the highly specific nature of this compound synthesis and catabolism presents intriguing possibilities. The enzymes involved in these pathways could serve as novel targets for the development of narrow-spectrum antimicrobial agents that specifically target certain rhizobial strains without affecting the broader soil microbiome. Furthermore, the concept of engineering plants to produce specific compounds that favor beneficial microbes, as has been explored with rhizopines, opens up new avenues for the development of sustainable agricultural practices.

The continued exploration of the this compound world promises to uncover further secrets of symbiotic life and may pave the way for innovative applications in both agriculture and medicine.

References

- 1. Studies of rhizobial competitiveness for nodulation in soybean using a non-destructive split-root system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Competition, Nodule Occupancy, and Persistence of Inoculant Strains: Key Factors in the Rhizobium-Legume Symbioses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of an opine-like compound, a this compound, in alfalfa nodules is symbiotically regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Early production of this compound in nodules induced by Sinorhizobium meliloti strain L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound biosensors for plant‐dependent control of bacterial gene expression - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Rhizopine in Symbiotic Nitrogen Fixation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The symbiotic relationship between rhizobia and leguminous plants, pivotal for biological nitrogen fixation, is a complex interplay of biochemical signaling and resource allocation. Within this intricate system, rhizopines emerge as a fascinating class of compounds that mediate a unique nutritional and competitive dynamic. This technical guide provides an in-depth exploration of the function of rhizopine in symbiotic nitrogen fixation, detailing its biosynthesis, catabolism, and its role in conferring a competitive advantage to rhizobial strains. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols for their investigation, and visualizes the underlying molecular pathways and experimental workflows.

The this compound Concept: A Private Nutritional Currency

Rhizopines are novel opine-like compounds synthesized by bacteroids within the root nodules of leguminous plants.[1] These compounds are then catabolized by the free-living bacteria of the same strain, but not by most other soil microorganisms.[1] This creates a "private" nutritional resource, giving the this compound-producing and -catabolizing strain a competitive advantage in the rhizosphere.[1][2] The two most extensively studied rhizopines are L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (sIa).[2]

Genetic Basis of this compound Metabolism

The ability of certain Rhizobium strains to both synthesize and catabolize rhizopines is encoded by specific gene clusters located on their symbiotic (Sym) plasmids.[1]

This compound Biosynthesis (mos Locus)

The biosynthesis of this compound is governed by the mos gene locus. In Sinorhizobium meliloti strain L5-30, the mos locus is responsible for the synthesis of 3-O-MSI. The expression of the mos genes is symbiotically regulated and is dependent on the nitrogen fixation regulatory protein NifA.[1] This ensures that this compound synthesis is coupled with active nitrogen fixation within the nodule.

This compound Catabolism (moc Locus)

The catabolism of this compound is controlled by the moc gene locus, which is typically located in close proximity to the mos locus on the Sym plasmid. The moc genes encode the necessary enzymes and transport proteins for the uptake and degradation of this compound, allowing the free-living rhizobia to utilize it as a source of carbon and nitrogen. The expression of the moc genes is induced by the presence of this compound and is regulated by the MocR protein.

Signaling Pathways and Regulation

The biosynthesis and catabolism of this compound are tightly regulated processes central to its function in the rhizobia-legume symbiosis.

Quantitative Analysis of this compound-Mediated Competition

Competition experiments are crucial for quantifying the advantage conferred by this compound catabolism. The following tables summarize data from a key study by Gordon et al. (1996) investigating the competitive ability of wild-type S. meliloti L5-30 (Mos⁺ Moc⁺) against mutants deficient in this compound synthesis (Mos⁻ Moc⁺) or catabolism (Mos⁺ Moc⁻).

Table 1: Nodule Occupancy in Competition Between Wild-Type and a this compound Synthesis Mutant (Mos⁻)

| Time (days) | Wild-Type (Mos⁺ Moc⁺) Nodule Occupancy (%) | Mos⁻ Moc⁺ Mutant Nodule Occupancy (%) |

| 21 | 52 ± 5 | 48 ± 5 |

| 42 | 55 ± 6 | 45 ± 6 |

| 84 | 51 ± 7 | 49 ± 7 |

Data adapted from Gordon et al. (1996). Values are means ± standard error.

Table 2: Nodule Occupancy in Competition Between Wild-Type and a this compound Catabolism Mutant (Moc⁻)

| Time (days) | Wild-Type (Mos⁺ Moc⁺) Nodule Occupancy (%) | Mos⁺ Moc⁻ Mutant Nodule Occupancy (%) |

| 21 | 78 ± 4 | 22 ± 4 |

| 42 | 85 ± 3 | 15 ± 3 |

| 84 | 88 ± 3 | 12 ± 3 |

Data adapted from Gordon et al. (1996). Values are means ± standard error.

The data clearly indicate that the ability to catabolize this compound (Moc⁺) provides a significant competitive advantage in nodule occupancy over a strain that can produce but not catabolize it (Moc⁻). In contrast, there is no significant competitive advantage for the wild-type strain over a mutant that cannot synthesize this compound (Mos⁻), suggesting that the benefit is primarily derived from its consumption in the rhizosphere.

Experimental Protocols

Transposon (Tn5) Mutagenesis of Rhizobium

This protocol describes a general method for creating random mutations in Rhizobium using a Tn5 transposon delivered via a suicide plasmid. This technique was instrumental in creating the Mos⁻ and Moc⁻ mutants used in competition studies.

Detailed Steps:

-

Prepare Cultures: Grow overnight cultures of the E. coli donor strain carrying the suicide plasmid (e.g., pSUP1011 containing Tn5) and the recipient Rhizobium strain.

-

Conjugation: Mix equal volumes of the donor and recipient cultures. Spot the mixture onto a non-selective agar (B569324) plate and incubate overnight to allow for conjugation and plasmid transfer.

-

Selection of Mutants: Resuspend the conjugation mix in sterile saline. Plate serial dilutions onto selective agar plates containing antibiotics to select for the recipient Rhizobium strain and the antibiotic resistance marker on the Tn5 transposon (e.g., kanamycin (B1662678) or neomycin).

-

Purification: Isolate individual colonies from the selective plates and streak them onto fresh selective plates to obtain pure cultures of the transposon mutants.

-

Phenotypic Screening:

-

For Mos⁻ mutants: Screen for the inability to produce this compound. This can be done by creating nodules on a host plant and analyzing nodule extracts for the presence of this compound using techniques like paper electrophoresis and silver staining.

-

For Moc⁻ mutants: Screen for the inability to grow on a minimal medium where this compound is the sole carbon and nitrogen source.

-

Rhizobial Competition and Nodule Occupancy Assay

This protocol outlines the procedure for a competition experiment to determine the relative nodulation success of two or more Rhizobium strains.

Detailed Steps:

-

Prepare Inocula: Grow cultures of the competing Rhizobium strains to a known cell density. Ensure that the strains can be distinguished, for example, by intrinsic antibiotic resistance or by introduced genetic markers (e.g., different antibiotic resistance genes).

-

Co-inoculation: Mix the competing strains in a defined ratio (e.g., 1:1).

-

Plant Inoculation: Inoculate sterile seedlings of the host legume with the mixed bacterial suspension. Grow the plants under controlled conditions.

-

Nodule Harvesting: After a set period (e.g., 3-6 weeks), harvest the root nodules from the plants.

-

Nodule Sterilization and Crushing: Surface sterilize the nodules to remove any surface bacteria. Individually crush each nodule in a small volume of sterile water or buffer to release the bacteroids.

-

Determination of Nodule Occupancy: Plate the suspension from each crushed nodule onto both non-selective and selective agar plates.

-

Non-selective plates: To confirm the presence of viable rhizobia.

-

Selective plates: Containing the specific antibiotics for each competing strain. The growth of a strain on its corresponding selective plate identifies it as an occupant of that nodule.

-

-

Data Analysis: Calculate the percentage of nodules occupied by each strain.

Implications for Agriculture and Biotechnology

The this compound concept has significant implications for the development of more effective rhizobial inoculants for agricultural purposes. By selecting or engineering inoculant strains with the ability to produce and catabolize a specific this compound, it may be possible to provide them with a distinct competitive advantage over less effective indigenous rhizobial populations. This could lead to improved nodulation by the desired high-performance strains, resulting in enhanced nitrogen fixation and increased crop yields. Furthermore, the specificity of the this compound system offers a potential tool for studying microbial interactions in the rhizosphere and for developing novel strategies to promote the colonization of beneficial microorganisms.

Conclusion

Rhizopines represent a sophisticated evolutionary strategy employed by some rhizobia to enhance their competitiveness and survival in the complex soil environment. The tight genetic linkage and co-regulation of this compound synthesis and catabolism underscore the importance of this system in the symbiotic relationship. A thorough understanding of the molecular mechanisms governing this compound function, as outlined in this guide, is essential for harnessing its potential in agricultural biotechnology and for advancing our knowledge of symbiotic nitrogen fixation. The quantitative data from competition studies provide compelling evidence for the role of this compound catabolism in enhancing nodule occupancy, while the detailed experimental protocols offer a roadmap for further research in this exciting field.

References

The Role of Rhizopine as a Signaling Molecule in the Rhizosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive environment of the plant rhizosphere, the exchange of chemical signals between plants and microbes governs a multitude of interactions that are critical for nutrient cycling, plant growth, and overall ecosystem health. Among these signaling molecules, rhizopines, a class of opine-like compounds, have emerged as key players in mediating specific plant-microbe interactions. This technical guide provides an in-depth exploration of rhizopine as a signaling molecule, focusing on its core molecular mechanisms, quantitative analysis of its effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this unique signaling system for applications in agriculture and beyond.

This compound Signaling Pathway

This compound signaling is a sophisticated mechanism that allows for specific communication between this compound-producing plants and bacteria capable of its catabolism. The core of this signaling pathway involves a set of moc (mannityl opine catabolism) genes. The key components are:

-

This compound: The signaling molecule, synthesized in the nodules of certain legumes by bacteria containing the mos (mannityl opine synthesis) genes. It is then exuded into the rhizosphere.

-

MocB: A periplasmic binding protein that is part of an ATP-binding cassette (ABC) transporter system responsible for the uptake of this compound into the bacterial cell.[1][2]

-

MocR: An intracellular transcriptional regulator belonging to the GntR family of repressors. In the absence of this compound, MocR binds to the promoter regions of the moc operons, repressing their transcription. Upon binding to this compound, MocR undergoes a conformational change, releasing its grip on the DNA and allowing for the transcription of the catabolic genes.[1][2]

-

MocA and MocC: Enzymes responsible for the catabolism of this compound, allowing the bacterium to utilize it as a source of carbon and nitrogen.[1][2]

This specific signaling system provides a competitive advantage to this compound-catabolizing bacteria in the rhizosphere of a this compound-producing plant.

Quantitative Data on this compound Signaling

The effects of this compound as a signaling molecule can be quantified by measuring the induction of gene expression from this compound-responsive promoters. The use of reporter genes such as Green Fluorescent Protein (GFP) and β-glucuronidase (GUS) fused to these promoters allows for precise measurement of signaling activity.

| Promoter | Reporter System | Bacterial Strain | This compound Concentration | Fold Induction of Gene Expression | Reference |

| PmocB | pSIR04 (GFP) | Azorhizobium caulinodans AcLP | 10 µM scyllo-inosamine (SI) | 57.94 (± 1.22 SE) | [1] |

| PmocD | pSIR04 (GFP) | Azorhizobium caulinodans AcLP | 10 µM scyllo-inosamine (SI) | 93.49 (± 19.02 SE) | [1] |

| PmocB | pSIR02 (GFP) | Azorhizobium caulinodans AcLP | 10 µM scyllo-inosamine (SI) | ~250 | [1] |

| PmocB | pSIR05 (GFP) | Azorhizobium caulinodans AcLP | 10 µM scyllo-inosamine (SI) | 248 (± 3.49 SE) | [1] |

Table 1: Quantitative Analysis of this compound-Inducible Promoter Activity. This table summarizes the fold induction of reporter gene expression from the this compound-inducible promoters PmocB and PmocD in the presence of the this compound scyllo-inosamine (SI). The data highlights the significant activation of these promoters upon this compound signaling.

| Time Post-Infection | Nodule Status | This compound (3-O-MSI) Concentration (pg/g fresh weight) | Reference |

| 4 days | Not visible | 67 | [3] |

| Up to 16 days | Developing | Gradual increase | [3] |

| 16 days | Well-established | ~3350 (50-fold increase from day 4) | [3] |

Table 2: Concentration of this compound in Medicago sativa Nodules. This table shows the concentration of the this compound L-3-O-methyl-scyllo-inosamine (3-O-MSI) in alfalfa nodules at different stages of development. The significant increase in this compound concentration coincides with nodule maturation and the onset of nitrogen fixation.

Experimental Protocols

Protocol for Measuring this compound-Inducible Gene Expression using a GFP Biosensor

This protocol describes how to quantify the induction of a this compound-responsive promoter using a bacterial strain carrying a GFP-based biosensor plasmid.

Materials:

-

Bacterial strain containing a this compound biosensor plasmid (e.g., Azorhizobium caulinodans with pSIR05).

-

Appropriate liquid growth medium (e.g., TY or UMS).

-

This compound (e.g., scyllo-inosamine) stock solution.

-

Microplate reader with fluorescence detection capabilities (excitation/emission ~485/510 nm).

-

Spectrophotometer for measuring optical density (OD600).

-

Sterile microplates.

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of growth medium and grow overnight at the appropriate temperature with shaking.

-

Sub-culturing: The next day, dilute the overnight culture into fresh medium to an OD600 of approximately 0.05.

-

Induction: Aliquot 200 µL of the diluted culture into the wells of a microplate. Add this compound to the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). Include a no-rhizopine control.

-

Incubation: Incubate the microplate at the optimal growth temperature with shaking for a defined period (e.g., 24 hours).

-

Measurement:

-

Measure the optical density of the cultures at 600 nm (OD600) to determine cell density.

-

Measure the GFP fluorescence (excitation ~485 nm, emission ~510 nm).

-

-

Data Analysis:

-

Calculate the relative fluorescence units (RFU) by dividing the GFP fluorescence by the OD600 for each sample.

-

Calculate the fold induction by dividing the RFU of the this compound-induced samples by the RFU of the no-rhizopine control.

-

Protocol for Visualization of Root Colonization by GFP-Tagged Bacteria

This protocol outlines the steps for observing the colonization of plant roots by rhizobia expressing GFP using confocal laser scanning microscopy (CLSM).

Materials:

-

Plant seedlings (e.g., barley or Medicago truncatula).

-

GFP-tagged bacterial strain.

-

Growth pouches or pots with a suitable sterile substrate (e.g., vermiculite (B1170534) or agar).

-

Confocal laser scanning microscope with appropriate lasers and filters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).

-

Microscope slides and coverslips.

-

Mounting medium.

Procedure:

-

Plant Growth and Inoculation:

-

Sterilize plant seeds and germinate them in sterile conditions.

-

Grow seedlings in growth pouches or pots.

-

Inoculate the seedlings with a suspension of the GFP-tagged bacterial strain.

-

-

Incubation: Grow the inoculated plants for the desired period (e.g., 7-14 days) under controlled environmental conditions.

-

Root Sampling and Mounting:

-

Carefully remove the plants from the growth medium and gently wash the roots to remove excess substrate.

-

Excise root segments of interest.

-

Mount the root segments on a microscope slide with a drop of mounting medium and cover with a coverslip.

-

-

Confocal Microscopy:

-

Place the slide on the stage of the confocal microscope.

-

Use a low-magnification objective to locate the roots.

-

Switch to a higher magnification objective (e.g., 20x or 40x) to visualize bacterial colonization.

-

Set the excitation and emission wavelengths for GFP.

-

Acquire single optical sections or z-stacks to generate 3D reconstructions of the root colonization patterns.

-

-

Image Analysis: Analyze the acquired images to determine the location and density of bacterial colonization on the root surface and within root hairs.

Visualizations

Caption: this compound Signaling Pathway in Bacteria.

Caption: Workflow for this compound Biosensor Assay.

Caption: Logical Relationships of Key moc Genes.

References

- 1. This compound biosensors for plant‐dependent control of bacterial gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and genetic characterization of the this compound catabolism (mocABRC) genes of Rhizobium meliloti L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early production of this compound in nodules induced by Sinorhizobium meliloti strain L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Diversity of Rhizopine-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopines are a unique class of opine-like compounds synthesized in the root nodules of leguminous plants, induced by specific strains of rhizobia. These molecules play a crucial role in the symbiotic relationship between the plant and the bacteria, acting as a specific nutritional source for the rhizobia that produce them. This "rhizopine concept" is analogous to the opine concept in Agrobacterium-mediated plant diseases, where the pathogen genetically engineers the host to produce specific nutrients for its benefit.[1][2][3] This technical guide provides an in-depth overview of the natural diversity of this compound-producing bacteria, the genetic and biochemical basis of this compound metabolism, and the experimental methodologies used to study these fascinating systems. The unique specificity of the this compound system presents potential avenues for the development of novel antimicrobial strategies and targeted drug delivery systems.

Diversity and Distribution of this compound-Producing Bacteria

The ability to produce rhizopines is not widespread among rhizobia but is a significant trait for the strains that possess it. The natural diversity of these bacteria is centered around a few key species, with evidence of a broader range of bacteria capable of catabolizing these compounds.

Primary this compound-Producing Species

The primary producers of rhizopines identified to date belong to the genera Sinorhizobium and Rhizobium. Specifically, certain strains of Sinorhizobium meliloti (symbiont of alfalfa) and Rhizobium leguminosarum bv. viciae (symbiont of peas and vetch) are known to produce and catabolize rhizopines.[4][5] It is estimated that approximately 10% of strains within these two groups possess the genetic machinery for this compound metabolism.[4][5]

Types of Rhizopines

There are two primary types of rhizopines that have been characterized:

-

L-3-O-methyl-scyllo-inosamine (3-O-MSI): This was the first this compound to be discovered and is produced by Sinorhizobium meliloti strain L5-30 in alfalfa nodules.[1][6]

-

scyllo-inosamine (SI): This this compound is produced by Sinorhizobium meliloti strain Rm220-3 and is structurally similar to 3-O-MSI, lacking only the methyl group.[7][8]

Geographical Distribution and Prevalence

While rhizobia are found in soils globally, the distribution of this compound-producing strains is not uniform and appears to be independent of the host plant's genotype.[8][9][10] The presence of these strains is associated with specific symbiotic plasmid types.[8] Studies on the geographical distribution of rhizobia have shown that soil type and latitude can influence the phylogenetic diversity of Mesorhizobium populations, and similar factors may affect the distribution of this compound-producing strains.[11][12] The prevalence of this compound-catabolizing activity in soil has been quantified to be in the range of 106 to 107 catabolic units per gram of soil.[13][14]

Diversity of this compound-Catabolizing Bacteria

While this compound production is limited to a subset of rhizobia, the ability to catabolize these compounds is found in a more diverse range of soil bacteria. Enrichment studies on media containing scyllo-inosamine have led to the isolation of bacteria from the genera Arthrobacter, Pseudomonas, Aeromonas, and Alcaligenes that can utilize rhizopines as a sole carbon and nitrogen source.[13][14][15] Interestingly, many of these isolates do not possess DNA sequences homologous to the known moc genes from S. meliloti, suggesting the existence of alternative genetic pathways for this compound catabolism in the broader soil microbiome.[13][14]

Quantitative Data on this compound Production and Bacterial Prevalence

The following tables summarize the available quantitative data on this compound production and the prevalence of this compound-producing and -catabolizing bacteria.

| This compound Type | Producing Strain | Host Plant | Concentration | Time Point | Reference |

| L-3-O-methyl-scyllo-inosamine (3-O-MSI) | Sinorhizobium meliloti L5-30 | Alfalfa (Medicago sativa) | 67 pg/g fresh weight | 4 days post-germination (6 days post-infection) | [5][7] |

| L-3-O-methyl-scyllo-inosamine (3-O-MSI) | Sinorhizobium meliloti L5-30 | Alfalfa (Medicago sativa) | ~3.35 ng/g fresh weight | 16 days post-germination | [5][7] |

| Bacterial Group | Prevalence of this compound Metabolism | Environment | Reference |

| Rhizobium leguminosarum bv. viciae | ~10% of strains | Soil/Legume nodules | [4][5] |

| Sinorhizobium meliloti | ~10% of strains | Soil/Legume nodules | [4][5] |

| This compound-catabolizing bacteria (various genera) | 106 - 107 catabolic units/g | Soil and rhizosphere | [13][14] |

Genetic Basis of this compound Synthesis and Catabolism

The synthesis and catabolism of rhizopines are governed by two closely linked gene clusters, the mos and moc genes, respectively. These genes are located on the large symbiotic plasmid (pSym) of the rhizobia.[1][7][8]

The mos Gene Cluster and this compound Synthesis

The mos genes are responsible for the synthesis of rhizopines within the bacteroids in the root nodule. The expression of the mos genes is under the control of the nitrogen fixation regulatory genes, nifA and ntrA.[7][8][16] This ensures that this compound production is coupled with active nitrogen fixation. The mosA gene product in S. meliloti L5-30 is believed to be involved in the methylation of scyllo-inosamine to produce 3-O-MSI.[7][8]

The moc Gene Cluster and this compound Catabolism

The moc genes confer the ability to catabolize rhizopines, providing a competitive advantage to the bacteria in the rhizosphere.[2] The moc gene cluster includes genes for the transport and degradation of rhizopines. For example, in R. leguminosarum, the moc cluster includes mocB (encoding a periplasmic binding protein for transport), mocDE (encoding components of a ferredoxin oxygenase system for demethylation of 3-O-MSI), and mocA (encoding a dehydrogenase).[17] The regulation of the moc genes is independent of the nifA, ntrA, and ntrC regulatory systems.[7][8]

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound-producing bacteria.

Isolation and Screening of this compound-Producing Bacteria

-

Nodule Collection and Sterilization: Collect healthy root nodules from the host legume. Surface sterilize the nodules by washing with 70% ethanol (B145695) for 30 seconds, followed by a 3-5 minute wash in a 3% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

-

Isolation of Rhizobia: Crush the sterilized nodules in a small volume of sterile water. Streak the resulting suspension onto Yeast Mannitol Agar (YMA) plates. Incubate at 28°C for 3-5 days.

-

Screening for this compound Production:

-

Co-cultivation Bioassay: Inoculate sterile host plant seedlings with the isolated rhizobial strains. After nodulation (4-6 weeks), harvest the nodules and extract the soluble compounds.

-

Analytical Detection: Analyze the nodule extracts for the presence of rhizopines using Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]

-

This compound Extraction and GC-MS Analysis

-

Extraction: Homogenize fresh nodule or root tissue in a suitable solvent (e.g., 80% ethanol). Centrifuge to pellet the solid material and collect the supernatant.

-

Derivatization: Evaporate the supernatant to dryness and derivatize the residue to make the rhizopines volatile for GC analysis. A common method is trimethylsilylation (TMS) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Identify the rhizopines based on their retention time and mass spectrum compared to authentic standards.[4][7]

Genetic Analysis of moc and mos Genes

-

Transposon Delivery: Introduce a suicide plasmid carrying the Tn5 transposon into the this compound-catabolizing bacterial strain via conjugation.

-

Mutant Selection: Select for mutants that have incorporated the Tn5 transposon into their genome by plating on a selective medium containing an antibiotic for which the transposon carries a resistance gene.

-

Screening for Loss of Function: Screen the resulting mutants for their inability to grow on a minimal medium with this compound as the sole carbon and nitrogen source.

-

Identification of the Mutated Gene: Identify the gene disrupted by the Tn5 insertion by techniques such as inverse PCR or by sequencing the DNA flanking the transposon insertion site.[13][18][19][20][21]

-

Genomic DNA Extraction and Digestion: Extract high-quality genomic DNA from the bacterial strains of interest. Digest the DNA with one or more restriction enzymes.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.

-

Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane (Southern blotting).[22][23][24][25][26]

-

Probe Hybridization: Prepare a labeled DNA probe specific for the moc or mos gene of interest. Hybridize the probe to the membrane.

-

Detection: Detect the hybridized probe to identify the DNA fragments containing the gene of interest. This technique can be used to determine the presence and copy number of these genes in different bacterial strains.[13][14]

-

Primer Design: Design specific primers that flank a region of the moc or mos gene to be amplified.

-

PCR Reaction: Set up a PCR reaction containing the bacterial genomic DNA, the designed primers, a thermostable DNA polymerase, dNTPs, and PCR buffer.[11][27][28][29][30]

-

Thermocycling: Perform the PCR amplification using a thermal cycler with appropriate denaturation, annealing, and extension temperatures and times.

-

Analysis of PCR Products: Analyze the amplified DNA fragments by agarose gel electrophoresis to confirm the presence of the target gene. The PCR products can then be sequenced for further characterization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in this compound research.

Caption: Proposed biosynthetic pathway for rhizopines in Sinorhizobium meliloti.

Caption: Proposed catabolic pathway for 3-O-MSI in Rhizobium leguminosarum.

Caption: Experimental workflow for identifying moc genes using Tn5 mutagenesis.

Conclusion and Future Directions

The study of this compound-producing bacteria offers a unique window into the intricate molecular dialogues that govern symbiotic relationships in the rhizosphere. The natural diversity of these bacteria, while seemingly limited to specific rhizobial species, is complemented by a broader range of soil microbes capable of utilizing these specialized compounds. This suggests a complex ecological network centered around this compound metabolism. For researchers in drug development, the specificity of the this compound uptake and catabolism systems presents an intriguing model for the design of targeted delivery systems for antimicrobial agents. Future research, including large-scale genomic and metagenomic surveys, will undoubtedly uncover greater diversity in this compound-like molecules and the bacteria that produce and consume them. A deeper understanding of the regulation and evolution of the moc and mos gene clusters will be crucial for harnessing the full potential of this unique biological system for agricultural and biotechnological applications.

References

- 1. Characterization of genes for synthesis and catabolism of a new this compound induced in nodules by Rhizobium meliloti Rm220-3: extension of the this compound concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Experimental Test of the this compound Concept in Rhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic relationships among this compound-producing Rhizobium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative genomics of the core and accessory genomes of 48 Sinorhizobium strains comprising five genospecies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and Isolation of Novel this compound-Catabolizing Bacteria from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early production of this compound in nodules induced by Sinorhizobium meliloti strain L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Legume-nodulating rhizobia are widespread in soils and plants across the island of O‘ahu, Hawai‘i | PLOS One [journals.plos.org]

- 10. Distribution of a Population of Rhizobium leguminosarum bv. trifolii among Different Size Classes of Soil Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Global-level population genomics reveals differential effects of geography and phylogeny on horizontal gene transfer in soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Construction of a Large Signature-Tagged Mini-Tn5 Transposon Library and Its Application to Mutagenesis of Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Legume-nodulating rhizobia are widespread in soils and plants across the island of O‘ahu, Hawai‘i - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and isolation of novel this compound-catabolizing bacteria from the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for Isolation and Identification of Rhizobia | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in Genetic Engineering Strategies of Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insertion of transposon Tn5tac1 in the Sinorhizobium meliloti malate dehydrogenase (mdh) gene results in conditional polar effects on downstream TCA cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. Southern Blot [genome.gov]

- 25. Analysis of DNA by Southern blotting [qiagen.com]

- 26. m.youtube.com [m.youtube.com]

- 27. PCR procedures to amplify GC-rich DNA sequences of Mycobacterium bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PCR Amplification | An Introduction to PCR Methods [worldwide.promega.com]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

evolution of rhizopine synthesis and catabolism genes

An In-depth Technical Guide on the Evolution of Rhizopine Synthesis and Catabolism Genes

Executive Summary

Rhizopines are unique opine-like compounds synthesized in the nitrogen-fixing nodules of legumes colonized by specific rhizobia. These molecules represent a fascinating case of symbiotic co-evolution, where terminally differentiated, non-reproductive bacteroids produce a specific nutrient that can only be catabolized by their free-living, reproductive kin. This "this compound concept" extends the opine concept, first described in pathogenic Agrobacterium, to a symbiotic context, suggesting a mechanism for kin selection that provides a competitive advantage in the complex rhizosphere environment.[1][2][3] The synthesis (mos) and catabolism (moc) genes are typically co-located on the symbiotic (Sym) plasmid, ensuring their inheritance as a functional unit.[1][3] This guide provides a technical overview of the genetic architecture, regulation, evolution, and experimental validation of the this compound system, culminating in its modern application in synthetic biology for engineering plant-microbe signaling.

The this compound Concept: An Opine-like System in Symbiosis

The "opine concept" was first established for Agrobacterium tumefaciens, a plant pathogen that genetically engineers its host to produce novel compounds (opines) that only the pathogen can use as a nutrient source.[1] A similar principle was discovered in the symbiotic relationship between Sinorhizobium meliloti strain L5-30 and alfalfa (Medicago sativa).[1][2] Bacteroids within the root nodule synthesize L-3-O-methyl-scyllo-inosamine (3-O-MSI), a this compound, from plant-derived precursors.[1][4] This compound is then utilized by the free-living population of the same bacterial strain in the rhizosphere, which possesses the genetic machinery for its catabolism.[4]

The genes for this compound synthesis (mos) and catabolism (moc) were found to be closely linked on the Sym plasmid, the large plasmid carrying many of the genes essential for nodulation and nitrogen fixation.[1][2][5] This genetic linkage suggests the two traits have co-evolved to form a single functional unit, providing a selective advantage for the producing strain.[1][3]

Genetic Architecture of this compound Metabolism

The this compound metabolic system is encoded by two distinct but linked gene clusters: moc for catabolism and mos for synthesis.

The Catabolism (moc) Gene Cluster

The moc locus is responsible for the uptake and degradation of rhizopines. Genetic and sequence analyses in S. meliloti and R. leguminosarum have identified several key genes.[6][7]

-

mocR : Encodes a regulatory protein belonging to the GntR class of bacterial regulators.[6] MocR acts as a transcriptional activator for other moc genes in the presence of this compound.[8]

-

mocB : Encodes a periplasmic solute-binding protein, a key component of a high-affinity ATP-binding cassette (ABC) transporter system responsible for this compound uptake.[6][8]

-

mocA : Encodes a protein with homology to NADH-dependent dehydrogenases, likely involved in the initial steps of this compound degradation.[6][7]

-

mocC : An essential gene for catabolism whose function is not yet fully elucidated based on homology.[6][7]

-

mocDEF : Found in R. leguminosarum, these genes encode a ferredoxin-oxygenase complex, suggesting a role in demethylation or ring cleavage during catabolism.[7]

The organization of these genes can vary, but they are generally organized into at least two transcriptional units, often regulated by this compound-inducible promoters.[6][8]

The Synthesis (mos) Gene Cluster

The synthesis of 3-O-MSI is a two-step process encoded by the mos genes, which are regulated by the master regulator of nitrogen fixation, NifA.[7][8] This ensures this compound is only produced under symbiotic, nitrogen-fixing conditions inside the nodule.[3][7]

-

mosDEF : Encodes an ononitol (B600650) dehydrogenase.

-

mosB : Encodes an aminotransferase.[8]

Regulation of this compound Genes

The expression of this compound genes is tightly controlled to align with their distinct roles inside and outside the nodule.

Regulation of Catabolism (moc)

The moc genes are induced by the presence of this compound. The transcriptional regulator MocR binds to this compound, which then activates expression from the promoters upstream of the mocB and mocD operons (PmocB and PmocD).[8] This creates a positive feedback loop where the substrate for catabolism induces the expression of the necessary enzymes.

Regulation of Synthesis (mos)

In contrast, the mos genes are controlled by NifA, a key transcriptional activator of nitrogen fixation genes (nif and fix).[7] This ensures that this compound synthesis is active only in mature, nitrogen-fixing bacteroids and is metabolically synchronized with the high energy demands of dinitrogen reduction.

Evolution and Phylogeny

The ability to produce and catabolize this compound is not universal among rhizobia, being found in approximately 10-12% of surveyed S. meliloti and R. leguminosarum bv. viciae strains.[3][4] Phylogenetic studies based on Restriction Fragment Length Polymorphism (RFLP) analysis have revealed key evolutionary patterns:

-

Association with Sym Plasmid Type : The presence of the this compound trait is strongly associated with particular types of symbiotic plasmids, rather than the chromosomal background of the bacterium.[9] This suggests that the entire functional unit has been transferred horizontally between strains via Sym plasmid conjugation.

-

Divergence of mos and moc Genes : Analysis shows that the synthesis (mos) genes have a higher degree of sequence divergence compared to the catabolism (moc) genes.[9] This could imply that while the catabolic pathway is highly conserved, the synthesis pathway is under different selective pressures, possibly adapting to different host environments or metabolic precursors.

-

Recent Evolution in R. leguminosarum : The mos and moc genes are less divergent in R. leguminosarum than in S. meliloti, suggesting a more recent evolution or acquisition of the trait in the former species.[9]

Experimental Validation of the this compound Concept

While the this compound concept is theoretically appealing, its competitive benefit has been tested experimentally. Competition experiments using wild-type S. meliloti L5-30 (Mos⁺Moc⁺) and isogenic mutants lacking synthesis (Mos⁻Moc⁺) or catabolism (Mos⁺Moc⁻) functions were performed.[4][10]

The results showed that the ability to catabolize this compound conferred a significant competitive advantage for nodule occupancy.[4][10] Surprisingly, the ability to synthesize this compound did not provide a detectable benefit in these experiments. This suggests that in a mixed population, being able to consume this compound produced by others (cheating) is highly advantageous. The primary benefit of this compound catabolism appears to be an enhanced rate of nodulation rather than simply supporting the growth of the free-living population.[4][10]

Table 1: Summary of Competition Experiment Outcomes

| Competing Strains | Host Plant | Outcome | Implication | Reference |

| Wild-type (Mos⁺Moc⁺) vs. Catabolism Mutant (Mos⁺Moc⁻) | Lucerne | Wild-type significantly outcompetes the mutant in nodule occupancy. | The ability to catabolize this compound provides a strong competitive advantage. | [4][10] |

| Wild-type (Mos⁺Moc⁺) vs. Synthesis Mutant (Mos⁻Moc⁺) | Lucerne | No significant difference in competitive ability was observed. | This compound synthesis alone does not confer a measurable advantage in this setup. | [4][10] |

Modern Applications in Synthetic Biology

The specificity of the this compound signaling system has made it an attractive tool for synthetic biology, enabling the engineering of artificial communication networks between plants and microbes.

Engineering this compound Biosensors

Researchers have engineered this compound biosensor plasmids that can be introduced into various bacteria.[8][11] These plasmids typically contain:

-

The regulatory gene mocR.

-

A this compound-inducible promoter (e.g., PmocB).

-

A reporter gene (e.g., GFP, Lux) downstream of the promoter.

-

The this compound uptake system (e.g., mocB and other transporter components).

By tuning the expression of the uptake genes, biosensors have been optimized to minimize the metabolic burden on the host bacterium while improving the stability and strength of the response.[8]

Engineering this compound Production in Crop Plants

To create a plant-dependent signaling system, the this compound synthesis pathway has been engineered into non-legume crops like barley.[8][12] A synthetic pathway, often using a constitutively expressed inositol (B14025) dehydrogenase (idhA) and the bacterial aminotransferase (mosB), was designed to produce this compound (scyllo-inosamine, SI) directly in the plant.[8] The engineered plants were shown to synthesize and exude this compound into the rhizosphere, where it was specifically sensed by bacteria carrying the biosensor plasmid.[8][12] This technology opens the door to controlling the function of plant-growth-promoting bacteria in a targeted manner, for instance, by linking nitrogen fixation or biocontrol traits to the perception of the plant-derived this compound signal.

Table 2: Performance of Engineered this compound Biosensors

| Plasmid | Key Feature | Mean Generation Time (MGT) vs. Wild-Type | In-situ Expression Stability on RhiP Barley | Reference |

| pSIR02 | Overexpression of uptake transporter (intBC) | Defective MGT, accentuated by this compound presence. | Lower stability, prone to silencing. | [8] |

| pSIR05 | Tuned (lower) expression of uptake transporter (intBC) | Minimal impact on MGT, comparable to wild-type. | Markedly improved stability of expression. | [8] |

Key Experimental Protocols

This compound Catabolism Assay

This assay is used to determine if a bacterial strain can degrade this compound.

-

Preparation of this compound Extract : Harvest nodules from alfalfa plants inoculated with a this compound-producing strain (e.g., S. meliloti L5-30). Prepare acid extracts from the nodules and purify using cation-exchange chromatography to obtain a crude extract containing 3-O-MSI.[1][13]

-

Incubation : Grow the bacterial strain to be tested in a suitable medium. Inoculate a small volume of the culture into a minimal medium where the sole carbon and/or nitrogen source is the this compound extract.[13]

-

Analysis : After a period of incubation (e.g., 5 days), analyze the supernatant. The historical method uses high-voltage paper electrophoresis (HVPE) to separate charged molecules. The disappearance of the spot corresponding to this compound indicates catabolism.[13] Modern methods could employ HPLC or mass spectrometry for more quantitative analysis.

Promoter Activity Reporter Assay

This protocol measures the induction of a promoter (e.g., PmocB) in response to an inducer (this compound).

-

Plasmid Construction : Clone the promoter of interest (e.g., the upstream region of mocB) into a broad-host-range plasmid, upstream of a reporter gene such as gfp (Green Fluorescent Protein) or luxCDABE (luciferase).[8]

-

Bacterial Transformation : Mobilize this reporter plasmid into the bacterial strain of interest. This strain must also contain the necessary regulatory components (e.g., a plasmid expressing mocR).[8]

-

Induction and Measurement : Grow triplicate cultures of the transformed bacteria in a defined medium (e.g., Universal Medium Salts - UMS). Add the inducer (e.g., 10 µM scyllo-inosamine) to the experimental cultures and a vehicle control to the negative controls.[8]

-

Quantification : After a set incubation period (e.g., 24 hours), measure the reporter signal. For GFP, use a flow cytometer or plate reader to measure fluorescence. For Lux, use a luminometer to measure bioluminescence. Calculate the fold-induction by dividing the signal from the induced sample by the signal from the uninduced control.[8]

Tn5 Mutagenesis for Gene Function Analysis

Transposon mutagenesis is used to create random insertions in the genome or on a plasmid to identify genes essential for a specific function (e.g., this compound catabolism).

-

Mutagenesis : Introduce a plasmid containing the target gene region (e.g., a cosmid with the moc cluster) into an E. coli strain carrying a suicide plasmid that delivers the Tn5 transposon. Mate this donor strain with a suitable recipient Rhizobium strain.[6][7]

-

Selection : Select for recipient cells that have received the Tn5 transposon by plating on a medium containing an antibiotic for which Tn5 carries a resistance marker.

-

Screening : Screen the resulting mutants for the loss of the desired phenotype. For example, to find essential moc genes, screen mutants for their inability to grow on a minimal medium with this compound as the sole carbon source.[6][7]

-

Mapping : Map the location of the Tn5 insertion in the phenotype-negative mutants using techniques like plasmid rescue, PCR, or DNA sequencing to identify the disrupted gene.[7]

Conclusion and Future Directions

The study of this compound synthesis and catabolism genes provides a compelling model for the evolution of metabolic specialization in symbiotic interactions. Originating as a potential kin-selection mechanism, the system is now being repurposed as a powerful tool in synthetic biology. The ability to create orthogonal communication channels between crops and beneficial microbes holds immense promise for sustainable agriculture. Future work will likely focus on expanding the library of signaling molecules, optimizing the expression and exudation of these signals from various crop plants, and engineering robust microbial responses that can enhance nutrient acquisition, growth, and disease resistance in the field.[8][12]

References

- 1. pnas.org [pnas.org]

- 2. Genes for the catabolism and synthesis of an opine-like compound in Rhizobium meliloti are closely linked and on the Sym plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beverlab.ku.edu [beverlab.ku.edu]

- 4. researchgate.net [researchgate.net]

- 5. Genes for the catabolism and synthesis of an opine-like compound in Rhizobium meliloti are closely linked and on the Sym plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and genetic characterization of the this compound catabolism (mocABRC) genes of Rhizobium meliloti L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound biosensors for plant‐dependent control of bacterial gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. An Experimental Test of the this compound Concept in Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound biosensors for plant-dependent control of bacterial gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering new rhizosphere signalling networks to produce crops that need less fertiliser | Sainsbury Laboratory [slcu.cam.ac.uk]

- 13. Detection and Isolation of Novel this compound-Catabolizing Bacteria from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Rhizopine in Soil Microbial Communities: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizopines, a class of opine-like compounds, represent a fascinating and ecologically significant aspect of the symbiotic relationship between rhizobia and leguminous plants. Synthesized within the legume root nodule by the bacteroids, these unique molecules are catabolized by specific free-living rhizobia in the rhizosphere. This targeted nutritional advantage, known as the "rhizopine concept," confers a competitive edge to this compound-catabolizing strains, influencing the structure and dynamics of soil microbial communities. This technical guide provides a comprehensive overview of the ecological importance of rhizopines, detailing their biosynthesis and catabolism, their role in microbial competition and nutrient cycling, and the genetic mechanisms that underpin these processes. Detailed experimental protocols for the study of rhizopines and quantitative data on their effects are also presented to facilitate further research in this promising field.

Introduction: The this compound Concept

In the intricate world of plant-microbe interactions, the symbiosis between rhizobia and legumes is a cornerstone of sustainable agriculture, contributing significantly to biological nitrogen fixation. Within this mutualistic relationship lies a more nuanced strategy of microbial competition and resource allocation, governed by specialized compounds known as rhizopines. First identified in Sinorhizhobium meliloti symbionts of alfalfa, rhizopines are opine-like molecules synthesized in the nitrogen-fixing bacteroids within root nodules.[1][2] These compounds are then exuded into the rhizosphere, where they serve as a specific and exclusive nutrient source for the free-living population of the same rhizobial strain that produced them.[1][3] This phenomenon, termed the "this compound concept," is analogous to the opine concept described in the context of Agrobacterium-mediated plant pathogenesis.[2][4]

The ecological significance of this strategy is profound. By providing a private food source, rhizopines give the producing strain a distinct competitive advantage over other soil microorganisms, including other rhizobia, that are unable to utilize them.[3][5] This selective enrichment of the this compound-catabolizing population in the rhizosphere increases its chances of successfully nodulating the host plant in subsequent generations. This guide delves into the molecular and ecological intricacies of this compound-mediated interactions, providing a technical framework for researchers to explore this fascinating aspect of soil microbiology.

Biosynthesis and Catabolism of Rhizopines

The production and breakdown of rhizopines are tightly regulated processes, encoded by specific gene clusters located on the symbiotic plasmids (Sym plasmids) of rhizobia.[6][7]

This compound Biosynthesis: The mos Genes

The synthesis of the most well-characterized this compound, 3-O-methyl-scyllo-inosamine (3-O-MSI), is governed by the mos (mannityl opine synthesis) gene cluster.[6][7] In S. meliloti, the mos locus is comprised of several genes, including mosA, mosB, and mosC, which are involved in the multi-step conversion of a precursor molecule, myo-inositol, into 3-O-MSI.[8] The expression of the mos genes is symbiotically regulated and is under the control of the nitrogen fixation regulatory protein NifA.[6][7] This ensures that this compound synthesis is coupled with active nitrogen fixation within the bacteroids.

A proposed pathway for 3-O-MSI biosynthesis is depicted in the following diagram:

This compound Catabolism: The moc Genes